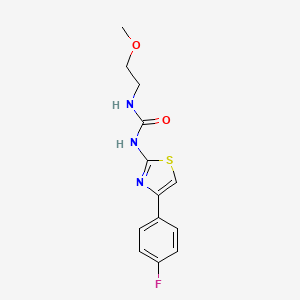

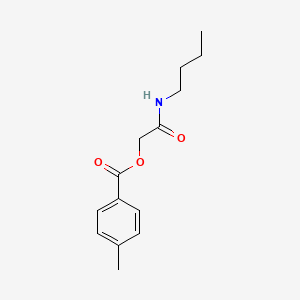

![molecular formula C20H23N3OS B2928817 N-cyclohexyl-N-methyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide CAS No. 897459-29-9](/img/structure/B2928817.png)

N-cyclohexyl-N-methyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-cyclohexyl-N-methyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide” is a novel compound bearing an imidazo[2,1-b]thiazole scaffold . This compound was designed and synthesized based on the optimization of the virtual screening hit compound N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide .

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions . The synthesis process is based on the optimization of the virtual screening hit compound N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide . The synthesis process is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .Molecular Structure Analysis

The molecular structure of this compound includes a five-membered heterocyclic ring containing one sulfur and one nitrogen atom . The 1H-NMR (DMSO- d6) δ: 8.57 (s, 1H, imidazole H), 7.83 (d, J = 8.4 Hz, 2H, Ar-H), 7.46 (s, 1H, thiazole H), 7.09 (d, J = 8.4 Hz, 2H, Ar-H), 4.10 (s, 2H, CH 2), 3.82 (s, 3H, CH 3); 13 C-NMR (DMSO- d6) δ: 169.2, 159.7, 147.0, 139.7, 127.5, 126.6, 121.3, 114.6, 114.0, 108.7, 55.3, 32.2 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are based on the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it an environmentally friendly approach .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 231–233 °C . The yield of the synthesis process is 62% .Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of compounds related to "N-cyclohexyl-N-methyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide" involves a variety of chemical reactions aimed at introducing different functional groups to achieve desired properties. For instance, a study explored the synthesis of 2-Mercaptobenzimidazole derivatives, demonstrating the versatility of these compounds in generating a wide range of chemical structures with potential biological activities (Devi, Shahnaz, & Prasad, 2022). Another research focused on the NMR characterization of a novel 1,3,4-Oxadiazole derivative containing a Benzimidazole moiety, highlighting the importance of structural analysis in understanding the properties of these compounds (Ying-jun, 2012).

Antimicrobial and Antituberculosis Activities

Several studies have investigated the antimicrobial and antituberculosis activities of compounds related to "N-cyclohexyl-N-methyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide". For example, the synthesis and evaluation of Cycloalkylidenehydrazide and 4-Aza-1-thiaspiro[4.5]decan-3-one derivatives of Imidazo[2][1-b]thiazole have shown promising antituberculosis activity (Ulusoy, 2002). Another research on the synthesis, characterization, and antimicrobial activity of Thiazole, Bisthiazole, Pyridone, and Bispyridone derivatives indicates their potential as antimicrobial agents (Ali, Helal, Mohamed, Ali, & Ammar, 2010).

Anticancer Screening

The anticancer properties of "N-cyclohexyl-N-methyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide" and its analogs have also been a significant area of research. A study on the synthesis, molecular modeling, and anticancer screening of new Imidazothiadiazole analogs revealed that certain derivatives exhibit potent cytotoxic results against breast cancer, showcasing the therapeutic potential of these compounds in cancer treatment (Abu-Melha, 2021).

Orientations Futures

Mécanisme D'action

Target of Action

It’s indicated that the compound has shown cytotoxic activity against human cancer cell lines .

Mode of Action

It’s suggested that the compound has a higher inhibitory rate on vegfr2 , which is a key receptor in angiogenesis, a process that is often upregulated in cancer.

Biochemical Pathways

Given its inhibitory effect on vegfr2 , it can be inferred that it may affect angiogenesis and other related pathways.

Result of Action

The compound has shown potential inhibitory effects against the MDA-MB-231 cell line with an IC50 of 1.4 μM, which is better than sorafenib (IC50 = 5.2 μM). It also showed more selectivity against MDA-MB-231 than the HepG2 cell line .

Propriétés

IUPAC Name |

N-cyclohexyl-N-methyl-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3OS/c1-22(16-10-6-3-7-11-16)19(24)12-17-14-25-20-21-18(13-23(17)20)15-8-4-2-5-9-15/h2,4-5,8-9,13-14,16H,3,6-7,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRKWAUCIYZAVTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(sec-butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2928734.png)

![4-chloro-N-{2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide](/img/structure/B2928739.png)

![3-isobutyl-8-(4-methoxybenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928742.png)

![1-Nitro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)benzene](/img/structure/B2928743.png)

![1-{4-[(4-chlorobenzoyl)amino]benzoyl}-N-isobutylpiperidine-4-carboxamide](/img/structure/B2928746.png)

![1-(3-chlorophenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2928752.png)

![N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B2928755.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-phenylazepan-1-yl)methanone](/img/structure/B2928756.png)